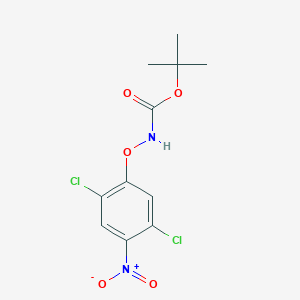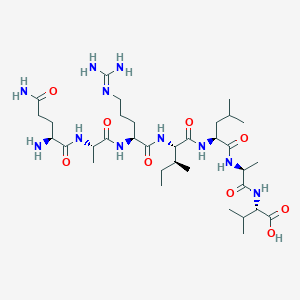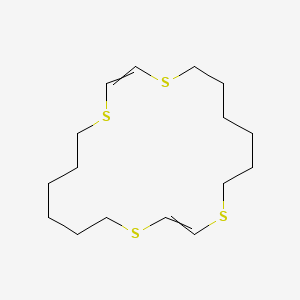![molecular formula C6H9NO B14237972 4-Oxa-8-azatricyclo[5.1.0.0~3,5~]octane CAS No. 220826-69-7](/img/structure/B14237972.png)
4-Oxa-8-azatricyclo[5.1.0.0~3,5~]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxa-8-azatricyclo[5.1.0.0~3,5~]octane is a complex organic compound with a unique tricyclic structure. It is characterized by the presence of an oxygen atom and a nitrogen atom within its ring system, which contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 4-Oxa-8-azatricyclo[5.1.0.0~3,5~]octane involves several synthetic routes and reaction conditions. One common method includes the cyclization of appropriate precursors under specific conditions to form the tricyclic structure. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
4-Oxa-8-azatricyclo[5.1.0.0~3,5~]octane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
4-Oxa-8-azatricyclo[5.1.0.0~3,5~]octane has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be explored for its potential therapeutic properties. Additionally, in industry, it may be used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 4-Oxa-8-azatricyclo[5.1.0.0~3,5~]octane involves its interaction with specific molecular targets and pathways. The presence of the oxygen and nitrogen atoms within its structure allows it to participate in various chemical interactions, which can influence its biological activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
4-Oxa-8-azatricyclo[5.1.0.0~3,5~]octane can be compared with other similar compounds, such as 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride and 8-Boc-2-hydroxy-1-oxa-8-azaspiro[4.5]decane. These compounds share some structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its distinct tricyclic structure and the presence of both oxygen and nitrogen atoms within the ring system .
Eigenschaften
CAS-Nummer |
220826-69-7 |
|---|---|
Molekularformel |
C6H9NO |
Molekulargewicht |
111.14 g/mol |
IUPAC-Name |
4-oxa-8-azatricyclo[5.1.0.03,5]octane |
InChI |
InChI=1S/C6H9NO/c1-3-4(7-3)2-6-5(1)8-6/h3-7H,1-2H2 |
InChI-Schlüssel |
QTIGVXMHLWHEGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(N2)CC3C1O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3,5-bis[(but-3-en-1-yl)oxy]benzoate](/img/structure/B14237896.png)

![N~1~-[2-(3,4-Dimethoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14237927.png)
methanone](/img/structure/B14237932.png)
![Methanimidamide, N,N'-bis[2-(diphenylphosphino)phenyl]-](/img/structure/B14237933.png)
![2-Propyn-1-one, 1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-3-phenyl-](/img/structure/B14237939.png)
![4-[(E)-{4-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]phenyl}diazenyl]benzonitrile](/img/structure/B14237951.png)


![8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane](/img/structure/B14237982.png)
![Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14237983.png)


![2-[(4-chlorophenyl)sulfonylamino]-N-[(2-methoxyphenyl)methylideneamino]benzamide](/img/structure/B14237990.png)
